molecular formula C8H11F3O2 B3009558 4,4-Diethoxy-1,1,1-trifluorobut-2-yne CAS No. 2260936-14-7

4,4-Diethoxy-1,1,1-trifluorobut-2-yne

Cat. No.: B3009558
CAS No.: 2260936-14-7
M. Wt: 196.169
InChI Key: QAAUMTMERDVBCY-UHFFFAOYSA-N
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Description

4,4-Diethoxy-1,1,1-trifluorobut-2-yne: is an organic compound with the molecular formula C8H11F3O2. It is characterized by the presence of two ethoxy groups and a trifluoromethyl group attached to a butyne backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxy-1,1,1-trifluorobut-2-yne typically involves the reaction of ethyl vinyl ether with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the continuous synthesis method is often employed. This involves the continuous introduction of raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a reactor. The product is continuously extracted, which enhances the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: 4,4-Diethoxy-1,1,1-trifluorobut-2-yne undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Phenylmagnesium bromide: Used for substitution reactions.

    Organozinc compounds: Used for addition reactions.

    Triethyl phosphite: Used for cycloaddition reactions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4-Diethoxy-1,1,1-trifluorobut-2-yne involves its reactivity with various nucleophiles and electrophiles. The presence of the trifluoromethyl group enhances its electrophilic character, making it susceptible to nucleophilic attack. The ethoxy groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Uniqueness: 4,4-Diethoxy-1,1,1-trifluorobut-2-yne is unique due to its combination of ethoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity patterns. Its ability to undergo various types of chemical reactions and its applications in organic synthesis and pharmaceutical research highlight its versatility and importance in scientific research .

Properties

IUPAC Name

4,4-diethoxy-1,1,1-trifluorobut-2-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2/c1-3-12-7(13-4-2)5-6-8(9,10)11/h7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAUMTMERDVBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#CC(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260936-14-7
Record name 4,4-diethoxy-1,1,1-trifluorobut-2-yne
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